molecular formula C18H21NO2 B4234531 N-butyl-3-methoxy-N-phenylbenzamide

N-butyl-3-methoxy-N-phenylbenzamide

Cat. No.: B4234531
M. Wt: 283.4 g/mol
InChI Key: KAQNKDKFKXEFNY-UHFFFAOYSA-N
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Description

N-butyl-3-methoxy-N-phenylbenzamide is a chemical compound with the molecular formula C20H23NO4 and a molecular weight of 341.40 g/mol . It belongs to the N-phenylbenzamide (also known as N-benzoylaniline) class of compounds, which are characterized by a benzamide group linked to a phenyl group . This structural class is of significant interest in medicinal and agrochemical research due to its diverse biological activities. Researchers are exploring N-phenylbenzamide derivatives for their potential as therapeutic agents. Studies on similar structures have revealed promising antiviral activity against Enterovirus 71 (EV71), a pathogen of global health concern, and cytotoxic activity against various cancer cell lines . Furthermore, the N-phenylbenzamide scaffold is recognized in materials science for its ability to absorb ultraviolet light. By modifying the electron-donating and electron-accepting substituents on the aromatic rings, scientists can tune the compound's absorption properties, making derivatives potential candidates for use as UV-A and UV-B filters . The specific presence of methoxy groups and the N-butyl chain in this molecule may influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug discovery and development . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

N-butyl-3-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-13-19(16-10-6-5-7-11-16)18(20)15-9-8-12-17(14-15)21-2/h5-12,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQNKDKFKXEFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-methoxy-N-phenylbenzamide typically involves the reaction of 3-methoxybenzoic acid with butylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-butyl-3-methoxy-N-phenylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential inhibitor of certain enzymes or receptors, making it a candidate for drug development.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential therapeutic benefits.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N-butyl-3-methoxy-N-phenylbenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Compound Name Key Substituents Molecular Weight Notable Reactivity/Applications
This compound Butyl, 3-methoxy, N-phenyl Not reported Potential metal-catalyzed C–H activation
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-hydroxyalkyl 207.24 g/mol N,O-bidentate directing group for C–H functionalization
3-hydroxy-4-methoxy-N,N-dimethylbenzamide 3-hydroxy, 4-methoxy, N,N-dimethyl 195.2 g/mol Electron-rich aromatic system for ligand design
N-(3-acetylphenyl)-3-methoxybenzamide 3-methoxy, N-acetylphenyl 269.3 g/mol Acetyl group enhances π-stacking in supramolecular systems

Key Observations :

  • Methoxy Group : The 3-methoxy substituent, common in , contributes to electron-donating effects, stabilizing intermediates in catalytic reactions. However, steric hindrance from the N-phenyl group in the target compound could reduce coordination efficiency compared to N-hydroxyalkyl analogs .
  • N-Substituent Diversity : The N-phenyl group introduces steric bulk, which may limit reactivity in metal-catalyzed systems compared to smaller N-substituents (e.g., dimethyl in ).

Physicochemical Properties

  • Solubility: Methoxy and hydroxy groups generally improve aqueous solubility, but the butyl chain in the target compound likely reduces it. For example, 3-hydroxy-4-methoxy-N,N-dimethylbenzamide has higher solubility in polar solvents due to its hydroxy and dimethylamino groups.
  • Thermal Stability : N-phenylbenzamides typically exhibit higher thermal stability than N-alkyl variants due to aromatic conjugation .

Q & A

Q. What are the optimal synthetic routes for preparing N-butyl-3-methoxy-N-phenylbenzamide, and what reaction conditions are critical for high yields?

  • Methodological Answer : A two-step approach is commonly employed:

Amide Coupling : React 3-methoxybenzoic acid with N-butyl-N-phenylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C. This minimizes side reactions like racemization .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) is used to isolate the product. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm the absence of unreacted starting materials. Key signals include the methoxy group (~δ 3.8 ppm in ¹H NMR) and the amide carbonyl (~δ 165–170 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately matches the molecular ion ([M+H]⁺) to the theoretical mass (±5 ppm tolerance) .
  • Melting Point Analysis : A sharp melting point within 1–2°C of literature values indicates purity .

Q. What are the stability considerations for storing this compound, and how should decomposition be monitored?

  • Methodological Answer :
  • Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or humidity .
  • Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) tracks degradation products. A >95% peak area of the parent compound over 6 months indicates acceptable stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect directs substitution to the para position of the benzamide ring .
  • Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways under varying temperatures .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound, and how can SHELX software improve refinement accuracy?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use Mo-Kα radiation (λ = 0.71073 Å) for data collection.
  • SHELX Refinement : Employ SHELXL for least-squares refinement. Key parameters:
  • R-factor : Aim for <5% via iterative adjustment of thermal displacement parameters.
  • Twinned Data : Use SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

Q. How can contradictory biological activity data for this compound derivatives be systematically analyzed?

  • Methodological Answer :
  • Meta-Analysis Framework : Aggregate data from in vitro assays (e.g., IC₅₀ values against cancer cell lines) using standardized normalization (e.g., Z-score transformation).
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. Molecular docking (AutoDock Vina) identifies binding affinity variations to targets like kinase enzymes .

Q. What strategies mitigate mutagenicity risks identified in Ames testing for benzamide analogs, and how can these be applied to this compound?

  • Methodological Answer :
  • Ames Test Optimization : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction). Compare mutagenic potency to controls like benzyl chloride .
  • Structural Mitigation : Introduce electron-deficient substituents (e.g., nitro or cyano groups) to reduce electrophilic reactivity, a common mutagenicity driver .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.